2-(Methylthio)naphthalene

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-methylsulfanylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKUUDUKJMIOKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225341 | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7433-79-6 | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylmercaptonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-(Methylthio)naphthalene: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound. The information is intended to support research and development activities in chemistry and drug discovery.

Chemical Structure and Identification

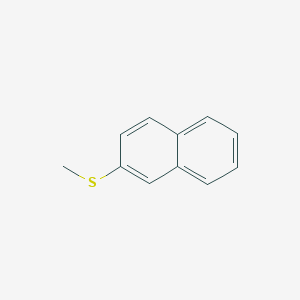

This compound is an aromatic organic compound featuring a naphthalene ring system substituted with a methylthio group at the second position.

Caption: 2D chemical structure of this compound.

Structural Identifiers:

-

IUPAC Name: this compound or 2-methylsulfanylnaphthalene.[][2]

-

Synonyms: 2-Naphthyl methyl sulfide, Methyl 2-naphthyl sulfide, 2-(Methylmercapto)naphthalene.[][3][4]

-

CAS Number: 7433-79-6.[][4]

-

InChI: InChI=1S/C11H10S/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3.[3][4]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 174.26 g/mol | [][3] |

| Melting Point | 62-63 °C | [2][6] |

| Boiling Point | 165-169 °C at 15 Torr | [6] |

| Density | 1.12 g/cm³ (Predicted) | [][6] |

| Appearance | White to cream or pale brown solid | [7] |

| Solubility | Slightly soluble in water | [2][6] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound. Available spectral data includes:

-

Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available.[3] The solvent used for these measurements is typically deuterated chloroform (CDCl₃).[3]

-

Infrared (IR) Spectroscopy: ATR-IR and Transmission IR spectra have been recorded.[3]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) data is available.[3]

-

Raman Spectroscopy: Raman spectra have also been reported.[3]

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound, also referred to as naphth-2-yl methyl thioether, are detailed below.

Synthesis from Potassium Naphthalene-2-thiolate

This method involves the reaction of potassium naphthalene-2-thiolate with methyl formate under heat and pressure.

Methodology:

-

A mixture of 30 g of potassium naphthalene-2-thiolate and 120 g of methyl formate is introduced into a 0.3-liter stirred autoclave at room temperature.[8]

-

The mixture is heated to 150 °C for 15 hours.[8] During this time, the pressure within the autoclave will reach approximately 210 bar.[8]

-

Following the reaction period, the mixture is worked up to isolate the final product.[8]

-

This procedure is reported to yield 23.5 g of naphth-2-yl methyl thioether, which corresponds to an 89% theoretical yield.[8]

Caption: Workflow for synthesis from potassium naphthalene-2-thiolate.

Synthesis of a Related Compound: 2-[2-(Methylthio)acetyl]naphthalene

While not a direct synthesis of the title compound, this procedure for a structurally related molecule provides insight into the formation of the methylthio-naphthalene linkage.

Methodology:

-

The synthesis starts with 12.5 g of 2-(2-bromoacetyl)naphthalene and 3.5 g of sodium methanethiolate.[9]

-

These reactants are combined in 100 cc of ethanol.[9]

-

The reaction yields 8 g of crude 2-[2-(Methylthio)acetyl]naphthalene, which can be used in subsequent synthetic steps without further purification.[9]

Biological and Chemical Activity

Naphthalene derivatives are recognized for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11] The naphthalene ring serves as a valuable scaffold in medicinal chemistry due to its rigid and lipophilic nature.[11] While specific signaling pathways for this compound are not extensively detailed in the available literature, related compounds have been shown to act as inhibitors of enzymes like topoisomerase and protein-tyrosine phosphatases.[10]

In terms of chemical reactivity, this compound is used as a precursor to produce 1-chloro-2-methylsulfanylnaphthalene.[2][12] This reaction is typically carried out using a CuCl₂-Al₂O₃ reagent in benzene.[2][12]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13] Use in a well-ventilated area and avoid breathing fumes or dust.[13][14]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[13][14]

-

Storage: Store in a cool, dry place in a well-sealed container.[2] Keep away from strong oxidizing agents.[2]

-

Hazards: This compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. It is also noted as being toxic to aquatic life with long-lasting effects.

References

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [guidechem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-industry.com [alfa-industry.com]

- 7. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. prepchem.com [prepchem.com]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. aksci.com [aksci.com]

- 14. fishersci.com [fishersci.com]

2-(Methylthio)naphthalene CAS number and synonyms

An In-depth Technical Guide to 2-(Methylthio)naphthalene

This technical guide provides a comprehensive overview of this compound, a naphthalene derivative of interest to researchers and professionals in the fields of chemistry and drug development. This document details its chemical identity, physical properties, synthesis methodologies, and known chemical reactions. While specific biological data for this compound is limited in publicly available literature, this guide also discusses the metabolism and toxicological context of related naphthalene compounds to provide a framework for potential biological evaluation.

Chemical Identity and Physical Properties

This compound, identified by the CAS number 7433-79-6, is an aromatic organosulfur compound.[1] Its core structure consists of a naphthalene ring substituted with a methylthio (-SCH3) group at the second position.

| Identifier | Value | Reference |

| CAS Number | 7433-79-6 | [1] |

| Molecular Formula | C11H10S | [1] |

| Molecular Weight | 174.26 g/mol | [1] |

| IUPAC Name | 2-(Methylsulfanyl)naphthalene | [1] |

| Melting Point | 62-63 °C | |

| Boiling Point | 303.7 °C at 760 mmHg | |

| Density | 1.12 g/cm³ | [] |

| InChI Key | SSKUUDUKJMIOKQ-UHFFFAOYSA-N | [1] |

| SMILES | CSC1=CC2=CC=CC=C2C=C1 | [1] |

Synonyms

This compound is known by several synonyms in chemical literature and commercial catalogs.

| Synonym | Reference |

| 2-Methylthio naphthalene | [1] |

| 2-Methylmercaptonaphthalene | [1] |

| 2-Methylsulfanyl naphthalene | [1] |

| Methyl 2-naphthyl sulfide | [] |

| Naphth-2-yl methyl thioether | [1] |

| Methyl naphthalen-2-yl sulfane | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common strategy involves the introduction of the methylthio group onto a pre-existing naphthalene scaffold. One plausible method is the reaction of a bromonaphthalene precursor with a methylthiolating agent.

Experimental Protocol: Synthesis of 2-Bromonaphthalene from 2-Naphthol

A key precursor, 2-bromonaphthalene, can be synthesized from 2-naphthol. The following is a detailed protocol adapted from established organic synthesis procedures.[3]

Materials and Equipment:

-

500 ml three-necked, round-bottomed flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath and heating mantle (or oil/metal bath)

-

Distillation apparatus

-

Triphenylphosphine

-

Acetonitrile

-

Bromine

-

β-Naphthol (2-naphthol)

-

Pentane

-

20% Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Alumina for column chromatography

Procedure:

-

Equip the 500 ml flask with a stirrer, dropping funnel, and reflux condenser.

-

Charge the flask with 144 g (0.55 mole) of triphenylphosphine and 125 ml of acetonitrile.

-

Cool the stirred solution in an ice bath.

-

Add 88 g of bromine dropwise over 20-30 minutes.

-

After the bromine addition is complete, remove the ice bath.

-

Add a solution of 72 g (0.50 mole) of 2-naphthol in 100 ml of acetonitrile in one portion.

-

Heat the reaction mixture to 60-70 °C for at least 30 minutes.

-

Fit the flask for simple distillation and remove the acetonitrile under reduced pressure until the bath temperature reaches 110 °C.

-

Replace the condenser with a wide-bore tube leading to a water trap and switch to a high-temperature bath (e.g., Wood's metal).

-

Raise the bath temperature to 200-220 °C until all solids have melted.

-

Increase the bath temperature to 340 °C and maintain until the evolution of hydrogen bromide ceases (approximately 20-30 minutes).

-

Cool the reaction mixture to about 100 °C and pour it into a 1-liter beaker to cool to room temperature.

-

Add 300 ml of pentane and break up the solid into a fine precipitate.

-

Filter the solid by suction and wash it with two 300-ml portions of pentane.

-

Combine the pentane filtrates, wash with 200 ml of 20% sodium hydroxide, and dry over anhydrous magnesium sulfate.

-

Purify the product by passing the pentane extract through an alumina column.

-

Distill the pentane to yield 2-bromonaphthalene as a white solid.

Proposed Synthesis of this compound from 2-Bromonaphthalene

While a detailed, peer-reviewed protocol for the direct synthesis of this compound was not found in the immediate search, a reported method involves the treatment of a bromonaphthalene with tert-butyllithium followed by dimethyl disulfide.[4] The following is a generalized workflow for this type of reaction.

Caption: Proposed workflow for the synthesis of this compound.

Chemical Reactions

This compound serves as a precursor in the synthesis of other naphthalene derivatives. One documented application is its use in the production of 1-chloro-2-methylsulfanylnaphthalene.[5] This reaction is carried out using a CuCl2-Al2O3 catalyst in benzene as the solvent.[5]

Biological Activity and Toxicology

There is a significant lack of specific data in the scientific literature regarding the biological activity, mechanism of action, and toxicology of this compound. However, the metabolism and toxicity of naphthalene and its alkylated derivatives have been studied, which can provide insights into the potential metabolic fate of this compound.

Naphthalene is metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as naphthalene-1,2-oxide.[6] This epoxide can then undergo several transformations, including detoxification pathways or conversion to toxic metabolites. In humans, CYP1A2 and CYP3A4 are major isoforms involved in naphthalene metabolism.[7]

Studies on the metabolism of naphthalene in rats have identified the formation of methylthio-containing metabolites, which are excreted in urine.[6] The formation of these metabolites is thought to occur through the reaction of naphthalene epoxides with nucleophiles like methionine or methyl mercaptan. This suggests that the methylthio group in this compound could potentially be a site of metabolic activity. For instance, studies on other methylthio-containing aromatic compounds, such as 2-methylthiobenzothiazole, have shown that the methylthio group can be oxidized to a methylsulfoxide and/or methylsulfone, which then becomes a substrate for conjugation with glutathione.[8]

The presence of an alkyl substituent on the naphthalene ring can influence the metabolic pathway. For 2-methylnaphthalene, in vitro studies with human and rat liver microsomes have shown that metabolism can occur via oxidation of either the alkyl side chain or the aromatic ring.[9][10]

Given the known toxicity of some naphthalene metabolites, any in vitro or in vivo studies of this compound should include a thorough evaluation of its metabolic profile and the potential for bioactivation to reactive species.

Caption: General metabolic pathway of naphthalene in mammals.

Conclusion

This compound is a well-characterized chemical compound with established synthesis routes from common precursors. Its primary documented application is in further chemical synthesis. While there is a substantial body of research on the biological activities of naphthalene and its various derivatives, specific data on the biological effects, mechanism of action, and involvement in signaling pathways of this compound are conspicuously absent from the current body of scientific literature. Future research is needed to elucidate the pharmacological and toxicological profile of this compound to determine its potential for applications in drug discovery and development.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. NAPHTHALENE - Some Traditional Herbal Medicines, Some Mycotoxins, Naphthalene and Styrene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro metabolism of naphthalene by human liver microsomal cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro metabolism of naphthalene and its alkylated congeners by human and rat liver microsomes via alkyl side chain or aromatic oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)naphthalene from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and well-documented synthetic route for the preparation of 2-(methylthio)naphthalene, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 2-naphthol. The synthesis proceeds through a three-step sequence involving the formation of a thiocarbamate, a thermal Newman-Kwart rearrangement, and subsequent hydrolysis and S-methylation.

Synthetic Strategy Overview

The conversion of 2-naphthol to this compound is most effectively achieved through an indirect route, as direct thiolation of the naphthol is challenging. The chosen strategy hinges on the Newman-Kwart rearrangement, a powerful method for converting phenols to the corresponding thiophenols. The overall transformation can be summarized in the following three key stages:

-

Thiocarbamoylation: 2-Naphthol is first converted to its corresponding O-aryl dimethylthiocarbamate.

-

Newman-Kwart Rearrangement: The O-aryl thiocarbamate undergoes a thermal rearrangement to the isomeric S-aryl thiocarbamate.

-

Hydrolysis and S-Methylation: The S-aryl thiocarbamate is hydrolyzed to yield 2-naphthalenethiol, which is then methylated to afford the final product, this compound.

This multi-step approach offers a reliable and scalable method for the desired transformation.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, including reagent quantities, reaction conditions, and expected yields.

Step 1: Synthesis of O-(2-Naphthyl) Dimethylthiocarbamate

This initial step involves the reaction of 2-naphthol with N,N-dimethylthiocarbamoyl chloride in the presence of a base to form the O-aryl thiocarbamate intermediate.

Experimental Protocol:

A solution of 2-naphthol (0.100 mole) in a suitable solvent is treated with an equimolar amount of a base, such as sodium hydride or a tertiary amine, to generate the corresponding naphthoxide. To this solution, N,N-dimethylthiocarbamoyl chloride (0.100 mole) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |

| 2-Naphthol | 144.17 | 0.100 | 14.42 g |

| Base (e.g., NaH) | Varies | 0.100 | Varies |

| N,N-Dimethylthiocarbamoyl chloride | 123.59 | 0.100 | 12.36 g |

| Solvent (e.g., THF) | - | - | Appropriate volume |

| Product | O-(2-Naphthyl) Dimethylthiocarbamate | - | - |

| Expected Yield | - | - | High |

Table 1: Reagents and expected yield for the synthesis of O-(2-Naphthyl) Dimethylthiocarbamate.

Step 2: Newman-Kwart Rearrangement to S-(2-Naphthyl) Dimethylthiocarbamate

The O-aryl thiocarbamate undergoes a thermal intramolecular rearrangement to the more thermodynamically stable S-aryl thiocarbamate.

Experimental Protocol:

O-(2-Naphthyl) dimethylthiocarbamate (0.100 mole) is placed in a flask and heated to a high temperature, typically in the range of 270-275 °C, in a salt bath. The reaction is monitored for the disappearance of the starting material. Upon completion, the reaction mixture is cooled to room temperature, yielding the crude S-(2-Naphthyl) dimethylthiocarbamate, which can be used in the next step without further purification.

| Reactant | Molar Mass ( g/mol ) | Quantity (moles) | Reaction Temperature (°C) | Reaction Time |

| O-(2-Naphthyl) Dimethylthiocarbamate | 231.31 | 0.100 | 270-275 | ~45 minutes |

| Product | S-(2-Naphthyl) Dimethylthiocarbamate | - | - | - |

| Expected Yield | - | - | High | - |

Table 2: Reaction conditions for the Newman-Kwart Rearrangement.

Step 3: Hydrolysis to 2-Naphthalenethiol and subsequent S-Methylation

The S-aryl thiocarbamate is first hydrolyzed under basic conditions to furnish 2-naphthalenethiol. The resulting thiolate is then methylated in situ or in a separate step to produce the final product.

Experimental Protocol (Hydrolysis):

To the crude S-(2-Naphthyl) dimethylthiocarbamate (from the previous step), a solution of potassium hydroxide (0.15 mole) in a mixture of water and ethylene glycol is added. The mixture is heated to reflux for approximately 1 hour. After cooling, the reaction mixture is poured onto ice and acidified with a dilute acid to precipitate the crude 2-naphthalenethiol. The product is then collected by filtration.

Experimental Protocol (S-Methylation):

The crude 2-naphthalenethiol can be methylated using various reagents. A common and effective method involves the use of dimethyl sulfate or methyl iodide.

-

Method A: Using Dimethyl Sulfate: To a mixture of 2-naphthalenethiol (1 mmol), potassium hydroxide (1 mmol), and basic alumina (1 g), dimethyl sulfate (0.5 mmol) is added. The mixture is thoroughly mixed and can be subjected to microwave irradiation for a short period. After cooling, the product is extracted with a suitable solvent (e.g., petroleum ether), dried, and purified.[1]

-

Method B: Using Methyl Iodide: 2-Naphthalenethiol is dissolved in a suitable solvent such as methanol or ethanol, and a base (e.g., potassium hydroxide or sodium hydroxide) is added to form the thiolate. Methyl iodide is then added, and the reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography or distillation.

| Reactant/Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Mass/Volume |

| S-(2-Naphthyl) Dimethylthiocarbamate | 231.31 | 0.100 | 23.13 g |

| Potassium Hydroxide | 56.11 | 0.150 | 8.42 g |

| Ethylene Glycol/Water | - | - | Appropriate volume |

| Intermediate | 2-Naphthalenethiol | - | - |

| Methylating Agent (e.g., Dimethyl Sulfate) | 126.13 | Varies | Varies |

| Product | This compound | - | - |

| Overall Yield (from 2-Naphthol) | - | - | ~65-70% (for 2-naphthalenethiol) |

Table 3: Reagents and expected yield for the hydrolysis and S-methylation step.

Reaction Mechanisms and Workflows

Newman-Kwart Rearrangement Mechanism

The Newman-Kwart rearrangement is an intramolecular process that is believed to proceed through a four-membered cyclic transition state. The driving force for this rearrangement is the formation of the more stable carbon-oxygen double bond in the product S-aryl thiocarbamate from the carbon-sulfur double bond in the starting O-aryl thiocarbamate.

Caption: Mechanism of the Newman-Kwart Rearrangement.

Overall Synthetic Workflow

The complete synthetic pathway from 2-naphthol to this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Data

The final product, this compound, can be characterized by various analytical techniques.

| Property | Value |

| Molecular Formula | C₁₁H₁₀S |

| Molar Mass | 174.26 g/mol |

| Appearance | - |

| Melting Point | - |

| Boiling Point | - |

Table 4: Physicochemical properties of this compound.

Spectroscopic data for this compound can be found in various databases and would typically show characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry consistent with its structure.[2]

Conclusion

The synthesis of this compound from 2-naphthol is a well-established process that relies on the robust Newman-Kwart rearrangement. This three-step sequence provides a reliable and scalable route to this important synthetic intermediate. The detailed protocols and data presented in this guide are intended to assist researchers in the successful implementation of this synthesis in a laboratory setting. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in high yield and purity.

References

Spectroscopic Profile of 2-(Methylthio)naphthalene: An In-depth Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Methylthio)naphthalene, a key aromatic sulfur compound relevant to researchers, scientists, and professionals in drug development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data visualizations to facilitate a deeper understanding of its structural characteristics.

Executive Summary

This compound is a naphthalene derivative containing a methylthio group. Its structural elucidation is crucial for its application in various scientific fields. This guide summarizes its key spectroscopic data, providing a foundational resource for its identification and characterization.

Spectroscopic Data

The following sections detail the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide valuable insights into its hydrogen and carbon framework.

¹H NMR Data

The ¹H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.79 - 7.73 | m | H-4, H-5, H-8 | |

| 7.69 | s | H-1 | |

| 7.45 - 7.39 | m | H-6, H-7 | |

| 7.32 | dd | 8.6, 1.9 | H-3 |

| 2.55 | s | -SCH₃ |

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 137.9 | C-2 |

| 133.6 | C-8a |

| 132.0 | C-4a |

| 128.8 | C-8 |

| 127.7 | C-5 |

| 127.5 | C-4 |

| 126.5 | C-6 |

| 126.0 | C-7 |

| 125.1 | C-1 |

| 124.7 | C-3 |

| 15.6 | -SCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its aromatic and methylthio groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Weak | Aromatic C-H Stretch |

| 2921 | Weak | -CH₃ Stretch |

| 1588 | Medium | Aromatic C=C Stretch |

| 1492 | Medium | Aromatic C=C Stretch |

| 1448 | Medium | -CH₃ Asymmetric Bend |

| 1320 | Medium | |

| 1268 | Medium | |

| 1127 | Medium | |

| 1069 | Medium | |

| 899 | Strong | |

| 853 | Strong | Aromatic C-H Bend |

| 812 | Strong | Aromatic C-H Bend |

| 739 | Strong | Aromatic C-H Bend |

| 623 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound confirms its molecular weight and reveals characteristic fragments.

| m/z | Relative Abundance (%) | Assignment |

| 174 | 100 | [M]⁺ (Molecular Ion) |

| 159 | 65 | [M-CH₃]⁺ |

| 128 | 30 | [C₁₀H₈]⁺ (Naphthalene) |

| 115 | 20 | [C₉H₇]⁺ |

| 89 | 10 | |

| 77 | 5 | [C₆H₅]⁺ |

| 63 | 8 | |

| 51 | 5 |

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques.

NMR Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 90 MHz for ¹H and 22.6 MHz for ¹³C. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Infrared Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a liquid film.

Mass Spectrometry

The mass spectrum was recorded using an electron ionization (EI) mass spectrometer. The ionization energy was set to 70 eV.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

2-(Methylthio)naphthalene: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 2-(Methylthio)naphthalene. In the context of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount for formulation, toxicity assessment, and pharmacokinetic profiling. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates known information and provides generalized experimental protocols for its determination.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 7433-79-6 | [1][2] |

| Molecular Formula | C₁₁H₁₀S | [1][2] |

| Molecular Weight | 174.26 g/mol | [1][2] |

| Melting Point | 62-63 °C | [1][3] |

| Boiling Point | 303.7 °C at 760 mmHg | [3] |

| Appearance | Not specified, likely a solid at room temperature | |

| Odor | Stench | [1] |

Solubility Profile

Water Solubility: Multiple sources describe this compound as being "slightly soluble in water"[1][4]. This is consistent with the hydrophobic nature of the naphthalene ring system.

Organic Solvent Solubility: Naphthalene, the parent compound, is known to be soluble in various organic solvents such as alcohols, ethers, acetone, and chloroform[5]. The presence of the methylthio group in this compound is expected to modulate this solubility profile. It is anticipated that the compound will exhibit good solubility in a range of common organic solvents.

Inferred Qualitative Solubility:

| Solvent Class | Predicted Solubility | Rationale |

| Non-polar aprotic (e.g., Hexane, Toluene) | Moderate to Good | The large, non-polar naphthalene core will interact favorably with non-polar solvents. |

| Polar aprotic (e.g., Acetone, DMSO, THF) | Good to Very Good | The methylthio group can participate in dipole-dipole interactions, and the overall molecule has some polar character, allowing for good solvation. |

| Polar protic (e.g., Ethanol, Methanol) | Moderate to Good | The molecule can act as a hydrogen bond acceptor at the sulfur atom, promoting solubility in alcohols. |

Stability Data

Detailed kinetic stability data for this compound is not extensively documented. However, general stability considerations can be derived from manufacturer recommendations and the known chemistry of related compounds.

General Storage and Handling: It is recommended to store this compound away from strong oxidizing agents in a tightly closed container in a cool, dry place[1]. This suggests that the methylthio group may be susceptible to oxidation.

Thermal Stability: While specific data for this compound is unavailable, the related compound 2-methylnaphthalene is known to decompose upon heating, producing acrid smoke and irritating fumes[6]. It is prudent to assume that this compound may also exhibit thermal lability at elevated temperatures.

Photostability: Naphthalene itself can undergo photodegradation[7][8][9]. The introduction of a sulfur-containing substituent may influence the photolytic stability of the naphthalene ring. Direct exposure to light, particularly UV radiation, should be minimized during handling and storage until specific photostability studies are conducted.

Chemical Stability: The primary point of chemical instability is likely the methylthio group, which can be oxidized to the corresponding sulfoxide and sulfone. The compound is expected to be relatively stable to hydrolysis under neutral pH conditions.

Experimental Protocols

Given the absence of comprehensive public data, the following sections detail standardized experimental protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C) to represent room and physiological temperatures.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least one hour to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Centrifuge the aliquot to remove any remaining suspended solid particles.

-

-

Quantification:

-

Accurately dilute the clear supernatant with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

The solubility is calculated from the measured concentration and the dilution factor. It is typically expressed in units such as mg/mL or µg/mL.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol for Stability Assessment

This protocol provides a framework for evaluating the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffers (pH 4, 7, 9)

-

Organic solvents (e.g., acetonitrile, methanol)

-

Oxidizing agent (e.g., hydrogen peroxide solution)

-

Temperature-controlled ovens

-

Photostability chamber

-

HPLC system with a UV detector

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent.

-

-

Stress Conditions:

-

Hydrolytic Stability: Dilute the stock solution in aqueous buffers of varying pH (e.g., 4, 7, and 9). Incubate samples at different temperatures (e.g., 40 °C, 60 °C).

-

Oxidative Stability: Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide) to a solution of the compound.

-

Thermal Stability (Solid State): Store a known quantity of the solid compound in ovens at elevated temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose a solution of the compound to a controlled light source in a photostability chamber.

-

-

Time Points:

-

Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).

-

-

Analysis:

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

-

Data Evaluation:

-

Plot the concentration of this compound versus time for each condition to determine the degradation kinetics.

-

Caption: Workflow for Chemical Stability Assessment.

Plausible Metabolic Pathways

Direct studies on the metabolic fate of this compound were not found. However, the metabolism of naphthalene and its methylated derivatives has been investigated. In mammals, naphthalene is metabolized by cytochrome P450 enzymes to form an epoxide, which can then be conjugated with glutathione and further processed. The intestinal microflora also plays a role in the metabolism of naphthalene conjugates[10]. For 2-methylnaphthalene, metabolism can occur via oxidation of the methyl group or the aromatic ring[11].

Given this, a plausible metabolic pathway for this compound in vivo would likely involve the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone, as well as oxidation of the naphthalene ring.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS#:7433-79-6 | Chemsrc [chemsrc.com]

- 4. Page loading... [guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Methylnaphthalene | C11H10 | CID 7055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pnas.org [pnas.org]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Naphthalene Derivatives for Researchers and Drug Development Professionals

An In-depth Exploration of Extraction, Purification, Analysis, and Biological Significance

Naphthalene derivatives, a class of bicyclic aromatic hydrocarbons, represent a cornerstone in medicinal chemistry and drug discovery. Their inherent structural rigidity and lipophilic nature provide a versatile scaffold for the synthesis of compounds with a broad spectrum of biological activities. This technical guide offers a comprehensive overview of the discovery and isolation of naphthalene derivatives, detailing advanced extraction and purification protocols, analytical methodologies, and a summary of their significant biological activities. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development.

Extraction and Isolation of Naphthalene Derivatives

The initial step in studying naphthalene derivatives often involves their extraction from natural sources or isolation from complex mixtures. The choice of method depends on the source material, the chemical properties of the target derivatives, and the desired scale of isolation.

Traditional and Modern Extraction Techniques

A variety of techniques can be employed for the extraction of naphthalene derivatives from solid matrices, such as plant materials, fungi, and coal tar.

1.1.1. Soxhlet Extraction

A classic and robust method for solid-liquid extraction, Soxhlet extraction is particularly useful for the exhaustive extraction of compounds with limited solubility.

Experimental Protocol: Soxhlet Extraction of Naphthalene Derivatives from Plant Material

Objective: To extract naphthalene derivatives from dried and powdered plant material.

Materials:

-

Dried and powdered plant material

-

Soxhlet extractor apparatus (including a round-bottom flask, Soxhlet extractor, and condenser)

-

Heating mantle

-

Cellulose extraction thimble

-

Ethanol (or other suitable solvent)

-

Glass wool

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a desired amount of dried and powdered plant material and place it inside a cellulose extraction thimble. Place a small plug of glass wool on top of the sample to ensure even solvent distribution.

-

Apparatus Setup: Assemble the Soxhlet apparatus. Place the extraction thimble containing the sample into the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill the round-bottom flask to approximately two-thirds of its volume with the chosen solvent (e.g., ethanol). Add a few boiling chips to ensure smooth boiling.

-

Extraction: Heat the solvent in the round-bottom flask using a heating mantle. The solvent will vaporize, travel up the distillation arm, and condense in the condenser. The condensed solvent will drip into the thimble containing the plant material.

-

Siphoning: The solvent will slowly fill the thimble chamber. Once the solvent level reaches the top of the siphon arm, the entire contents of the chamber will be siphoned back into the round-bottom flask.

-

Continuous Extraction: This cycle of boiling, condensation, and siphoning is allowed to repeat for a predetermined duration (typically several hours) to ensure complete extraction of the target compounds.

-

Solvent Evaporation: After the extraction is complete, the solvent in the round-bottom flask, now containing the extracted naphthalene derivatives, is concentrated using a rotary evaporator to obtain the crude extract.

1.1.2. Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.

Experimental Protocol: Ultrasonic-Assisted Extraction of Aromatic Hydrocarbons

Objective: To extract naphthalene derivatives using ultrasonic assistance.

Materials:

-

Sample material (e.g., plant powder, fungal biomass)

-

Ultrasonic bath or probe sonicator

-

Extraction solvent (e.g., methanol, acetone, or a mixture like n-hexane-acetone (1:1, v/v))[1]

-

Beaker or Erlenmeyer flask

-

Centrifuge and centrifuge tubes

-

Filtration apparatus (e.g., filter paper and funnel or a syringe filter)

-

Rotary evaporator

Procedure:

-

Sample and Solvent: Place a known amount of the sample material into a beaker or Erlenmeyer flask. Add a specific volume of the chosen extraction solvent.

-

Sonication: Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture. Sonicate for a defined period (e.g., 15-30 minutes).[1] The temperature of the ultrasonic bath should be controlled to prevent degradation of thermolabile compounds.

-

Separation: After sonication, separate the solid material from the solvent by centrifugation followed by decantation or by filtration.

-

Repeated Extraction: For exhaustive extraction, the solid residue can be subjected to one or more additional cycles of sonication with fresh solvent.

-

Solvent Removal: Combine the solvent fractions from all extraction cycles and concentrate them using a rotary evaporator to obtain the crude extract.

1.1.3. Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. This green technology offers high selectivity and efficiency.

Experimental Protocol: Supercritical CO2 Extraction of Naphthalene Derivatives

Objective: To extract naphthalene derivatives using supercritical CO2.

Materials:

-

Supercritical fluid extractor system

-

High-purity CO2

-

Co-solvent (e.g., ethanol or methanol, if necessary)

-

Extraction vessel

-

Collection vessel

Procedure:

-

Sample Loading: Load the ground and dried sample material into the extraction vessel.

-

System Parameters: Set the desired extraction parameters, including pressure, temperature, and CO2 flow rate. For polycyclic aromatic hydrocarbons, typical conditions might involve pressures around 200-400 bar and temperatures between 50-80°C.[2]

-

Co-solvent Addition (Optional): If the target naphthalene derivatives have higher polarity, a co-solvent like ethanol can be added to the CO2 stream to enhance extraction efficiency.

-

Extraction: Pump supercritical CO2 (with or without co-solvent) through the extraction vessel. The supercritical fluid dissolves the naphthalene derivatives from the sample matrix.

-

Collection: The extract-laden supercritical fluid then flows into a collection vessel where the pressure and/or temperature is changed, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate.

-

Extract Recovery: The collected crude extract is then ready for further purification and analysis.

Isolation from Industrial Sources: Fractional Distillation of Coal Tar

Coal tar is a rich industrial source of naphthalene.[3] Fractional distillation is the primary method for its isolation.

Methodology: Fractional Distillation of Coal Tar

The process involves heating coal tar to separate its components based on their boiling points.[4]

-

Dehydration: The raw coal tar is first heated to remove water.

-

Light Oil Fraction: Further heating to around 170°C distills off the light oil fraction, which contains benzene, toluene, and xylene.

-

Middle Oil Fraction: The temperature is then raised to about 230°C to collect the middle oil, which is rich in naphthalene (typically around 50%), phenols, and cresols.[3]

-

Heavy Oil and Anthracene Oil: Subsequent fractions, the heavy oil and anthracene oil, are collected at higher temperatures.

-

Purification of Naphthalene: The naphthalene-rich middle oil is cooled, causing the naphthalene to crystallize. The crude naphthalene is then separated by centrifugation or filtration. Further purification is achieved by washing with sulfuric acid to remove basic impurities and with sodium hydroxide to remove acidic compounds like phenols.[3] A final fractional distillation or recrystallization yields purified naphthalene.[3]

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical for successful purification.

Experimental Protocol: Recrystallization of Naphthalene

Objective: To purify a crude sample of naphthalene.

Materials:

-

Crude naphthalene

-

Suitable solvent (e.g., methanol or ethanol)

-

Erlenmeyer flasks

-

Hot plate

-

Boiling chips

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Solvent Selection: Choose a solvent in which naphthalene is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Methanol and ethanol are commonly used.[5][6]

-

Dissolution: Place the crude naphthalene in an Erlenmeyer flask. In a separate flask, heat the recrystallization solvent to its boiling point. Add the hot solvent to the naphthalene-containing flask in small portions, with swirling, until the naphthalene is completely dissolved. Use the minimum amount of hot solvent necessary.[5]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[5]

-

Isolation: Collect the purified naphthalene crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6]

-

Drying: Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized naphthalene can be assessed by its melting point.

Analytical Techniques for Naphthalene Derivatives

Accurate identification and quantification of naphthalene derivatives are crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile naphthalene derivatives.

Experimental Protocol: HPLC Analysis of Naphthalene Derivatives

Objective: To separate and quantify naphthalene derivatives in a sample.

Materials:

-

HPLC system with a UV or fluorescence detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm)[7]

-

Mobile phase: Acetonitrile and water (with or without a pH modifier like phosphoric acid)[8]

-

Sample dissolved in a suitable solvent (e.g., mobile phase)

-

Standard solutions of naphthalene derivatives for calibration

Procedure:

-

Sample Preparation: Dissolve the sample extract in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common gradient might start with a lower concentration of acetonitrile and increase over time to elute more hydrophobic compounds. For example, a gradient of acetonitrile in water containing 0.05% orthophosphoric acid.[8]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength where the naphthalene derivatives absorb strongly (e.g., 254 nm or 280 nm), or fluorescence detection for higher sensitivity and selectivity.[7][8]

-

-

Analysis: Inject a known volume of the prepared sample and standard solutions into the HPLC system.

-

Quantification: Identify the naphthalene derivatives in the sample by comparing their retention times with those of the standards. Quantify the compounds by creating a calibration curve from the peak areas of the standard solutions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and thermally stable naphthalene derivatives. It provides both separation and structural information.

Experimental Protocol: GC-MS Analysis of Naphthalene Derivatives

Objective: To identify and quantify volatile naphthalene derivatives.

Materials:

-

GC-MS system with a suitable capillary column (e.g., HP-5ms)[9]

-

Helium carrier gas

-

Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane)

-

Standard solutions of naphthalene derivatives

Procedure:

-

Sample Preparation: Dissolve the sample in a volatile solvent. For trace analysis, a pre-concentration step like solid-phase microextraction (SPME) may be necessary.

-

GC-MS Conditions:

-

Column: A non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms).[9]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[9]

-

Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C).

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250°C).[9]

-

MS Parameters: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range that covers the expected molecular weights of the target compounds.

-

-

Analysis: Inject a small volume of the sample into the GC.

-

Identification and Quantification: Identify the compounds by comparing their retention times and mass spectra with those of pure standards or with spectral libraries (e.g., NIST). Quantification is typically performed using an internal standard and a calibration curve.

Biological Activities of Naphthalene Derivatives

Naphthalene derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug development.

Anticancer Activity

Numerous naphthalene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 1: Cytotoxic Activity (IC50 in µM) of Selected Naphthalene Derivatives against Various Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienone (6a) | MDA-MB-231 (Breast) | 0.03 | [5] |

| Naphthalene-substituted triazole spirodienone (6a) | HeLa (Cervical) | 0.07 | [5] |

| Naphthalene-substituted triazole spirodienone (6a) | A549 (Lung) | 0.08 | [5] |

| Naphthalene-chalcone hybrid (2j) | A549 (Lung) | 7.835 | [10] |

| Naphthalene-enamide analog (5f) | Huh-7 (Hepatocellular) | 2.62 | [11] |

| Naphthalene-enamide analog (5g) | Huh-7 (Hepatocellular) | 3.37 | [11] |

| Naphthalene-modified metallosalen complex (PtL1) | A375 (Melanoma) | 0.48 | [12] |

| Naphthalene-modified metallosalen complex (PtL1) | H292 (Lung) | 0.83 | [12] |

| 3-(naphthalen-1-yl)-4,5-dihydropyrazole (9o) | T-47D (Breast) | 7.36 | [13] |

| 2-Amino-1,4-naphthoquinone derivative (5i) | A549 (Lung) | 6.15 | [14] |

| Dicitrinone G (from Penicillium sp.) | BXPC-3 (Pancreatic) | 12.25 | [5] |

| Dicitrinone G (from Penicillium sp.) | PANC-1 (Pancreatic) | 24.33 | [5] |

Antimicrobial Activity

Naphthalene derivatives also possess significant antibacterial and antifungal properties.

Table 2: Minimum Inhibitory Concentration (MIC) of Selected Naphthalene Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-chalcone hybrid (2j) | Candida albicans | 15.625 | [10] |

| Naphthalene-chalcone hybrid (2j) | Candida krusei | 15.625 | [10] |

| Naphthalene-chalcone hybrid (2j) | Staphylococcus aureus | 31.250 | [10] |

| Azole derivative with naphthalene | Candida albicans | 0.125 | [15] |

| Azole derivative with naphthalene | Candida parapsilosis | 0.0625 | [15] |

| Naphthalenylmethylen hydrazine derivative (1e) | MRSA | 6.125 | [16] |

| Naphthalenylmethylen hydrazine derivative (1h) | MRSA | 6.125 | [16] |

| 2-methoxynaphthalene-1,4-dione (2-MNQ) | Cryptococcus neoformans | 3.12 - 12.5 | [17] |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [18] |

| Dalesconoside A (from Daldinia eschscholzii) | Pseudomonas aeruginosa | >50 | [6] |

| Dalesconoside A (from Daldinia eschscholzii) | Escherichia coli | >50 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of naphthalene derivatives are well-established, with naproxen being a widely used non-steroidal anti-inflammatory drug (NSAID). Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes.

Table 3: Anti-inflammatory Activity of Selected Naphthalene Derivatives

| Compound/Derivative | Target/Assay | IC50 (µM) | Reference |

| Pyrazole derivative (PYZ16) | COX-2 | 0.52 | [19] |

| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.35 | [20] |

| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 2.422 | [20] |

| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivative (Compound D) | COX-1 | - | [21] |

| Cyclic imide derivative (9) | COX-2 | 0.15 | [13] |

Key Signaling Pathways and Experimental Workflows

The biological effects of naphthalene derivatives are mediated through their interaction with various cellular signaling pathways. Visualizing these pathways and the experimental workflows for their study is crucial for understanding their mechanism of action.

Signaling Pathways

4.1.1. Apoptosis Induction

Many cytotoxic naphthalene derivatives induce programmed cell death, or apoptosis, in cancer cells. This is often mediated through the intrinsic (mitochondrial) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Naphthyl ketones: a new class of Janus kinase 3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Cytotoxic Activity of Secondary Metabolites from Marine-Derived Penicillium spp.: A Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Naphthalene Derivatives from the Mangrove Endophytic Fungus Daldinia eschscholzii MCZ-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Naphthoquinone-derived ZSW-4B induces apoptosis in triple-negative breast cancer via AMPK signalling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. selleckchem.com [selleckchem.com]

The In Vivo Biological Metabolism of 2-(Methylthio)naphthalene: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific studies detailing the in vivo biological metabolism of 2-(Methylthio)naphthalene have not been identified in publicly available scientific resources. Consequently, this document presents a hypothetical metabolic landscape for this compound, inferred from established metabolic pathways of structurally related compounds, namely aryl methyl sulfides and naphthalene. The experimental protocols described are based on standard methodologies for xenobiotic metabolism studies and serve as a guide for future research.

Introduction

This compound is an aromatic sulfur-containing compound. Understanding the metabolic fate of such molecules is crucial in the fields of toxicology and drug development, as metabolism can significantly impact a compound's efficacy, duration of action, and potential for toxicity. The metabolic pathways a compound undergoes determine its clearance rate from the body and can lead to the formation of metabolites with altered biological activity or increased reactivity. This whitepaper outlines the probable metabolic pathways of this compound in vivo and provides a robust experimental framework for the definitive study of its biotransformation.

Hypothetical Metabolic Pathways

The metabolism of this compound is likely to proceed through two primary routes, consistent with the known biotransformation of aryl methyl sulfides and the naphthalene moiety:

-

S-Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs). This is a common metabolic pathway for xenobiotics containing a thioether linkage. This process is expected to yield 2-(methylsulfinyl)naphthalene (the sulfoxide) and subsequently 2-(methylsulfonyl)naphthalene (the sulfone).

-

Aromatic Hydroxylation of the Naphthalene Ring: The naphthalene ring system is a known substrate for CYP450-mediated oxidation. This typically proceeds via the formation of an epoxide intermediate, which can then be hydrolyzed by epoxide hydrolase to a dihydrodiol, or rearrange to form phenols (naphthols). These hydroxylated metabolites are then often subject to Phase II conjugation reactions.

-

Phase II Conjugation: The hydroxylated metabolites formed from ring oxidation are anticipated to undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion. The most common conjugation reactions for phenolic metabolites are glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs).

The interplay of these pathways will determine the overall metabolic profile of this compound.

Visualized Metabolic Pathway

The following diagram illustrates the proposed metabolic cascade for this compound.

Caption: Hypothetical metabolic pathway of this compound.

Quantitative Data Summary

As there are no specific in vivo studies on this compound, quantitative data on its metabolites in biological matrices (e.g., urine, feces, plasma) are not available. The following table is a template that would be populated upon the completion of appropriate experimental studies.

| Metabolite | Matrix | Species | Dose | Route of Administration | % of Dose Excreted | Reference |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A | N/A | N/A | N/A |

Experimental Protocols for In Vivo Metabolism Studies

To definitively elucidate the in vivo metabolism of this compound, a series of experiments using a suitable animal model, such as the Sprague-Dawley rat, are required. The use of a radiolabeled version of the compound (e.g., with ¹⁴C or ³H) is highly recommended for accurate mass balance and metabolite profiling.

Animal Husbandry and Dosing

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are housed in individual metabolism cages that allow for the separate collection of urine and feces.

-

Acclimatization: Animals are acclimated for at least one week prior to the study, with free access to standard chow and water.

-

Dosing Formulation: Radiolabeled this compound is formulated in a suitable vehicle, such as corn oil or a solution of 0.5% methylcellulose, for oral gavage or intraperitoneal injection.

-

Dose Administration: A single dose (e.g., 10 mg/kg) of the formulated compound is administered to the rats. A control group receives the vehicle only.

Sample Collection

-

Urine and Feces: Urine and feces are collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h, and 72-96h) post-dose. Urine volume and fecal weight are recorded.

-

Blood: Blood samples are collected via a cannula or from a suitable vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Bile (for biliary excretion studies): In a separate cohort of animals, the bile duct is cannulated. Following administration of the compound, bile is collected for up to 48 hours.

-

Tissue Distribution (optional): At the end of the collection period, animals may be euthanized, and various tissues (liver, kidneys, fat, etc.) collected to determine the distribution of radioactivity.

Sample Analysis

-

Radioactivity Measurement: The total radioactivity in aliquots of urine, feces homogenates, plasma, bile, and tissue homogenates is determined by liquid scintillation counting to perform a mass balance analysis.

-

Metabolite Profiling:

-

Urine, plasma, and bile samples are profiled by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector.

-

Fecal and tissue homogenates are first extracted with a series of organic solvents to isolate the parent compound and its metabolites before HPLC analysis.

-

-

Metabolite Identification:

-

Fractions from the HPLC corresponding to radioactive peaks are collected.

-

The structural elucidation of the metabolites is performed using liquid chromatography-mass spectrometry (LC-MS/MS) and, where necessary, nuclear magnetic resonance (NMR) spectroscopy.

-

Comparison with synthesized authentic standards of the suspected metabolites (e.g., the sulfoxide and sulfone) is used to confirm their identity.

-

Visualized Experimental Workflow

The following diagram outlines the logical flow of an in vivo metabolism study for this compound.

Caption: A generalized workflow for an in vivo metabolism study.

Conclusion

While direct experimental data on the in vivo metabolism of this compound is currently lacking, a scientifically sound hypothesis for its metabolic fate can be proposed based on the well-established biotransformation of analogous chemical structures. The primary metabolic pathways are predicted to be S-oxidation of the methylthio group and hydroxylation of the naphthalene ring, followed by Phase II conjugation of the resulting hydroxylated metabolites. The experimental protocols outlined in this whitepaper provide a comprehensive framework for future research to definitively characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Such studies are essential for a thorough understanding of its toxicological and pharmacological profile.

Theoretical Investigations into the Electronic Structure of 2-(Methylthio)naphthalene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the electronic structure of 2-(Methylthio)naphthalene. While direct theoretical studies on this specific molecule are not extensively published, this document synthesizes established computational protocols and expected electronic property data based on studies of naphthalene and its derivatives.[1][2][3][4][5][6] The guide is intended to serve as a foundational resource for researchers initiating theoretical investigations into the electronic properties of this compound and similar aromatic compounds, with a focus on applications in materials science and drug development.

Introduction

Naphthalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their diverse applications, ranging from organic synthesis to the development of novel electronic materials and pharmaceuticals.[2][3][7] The introduction of a methylthio (-SCH₃) substituent to the naphthalene core at the 2-position is expected to modulate its electronic properties significantly. Understanding these modifications at a quantum mechanical level is crucial for predicting the molecule's reactivity, stability, and potential biological activity.

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to elucidate the electronic structure, molecular orbitals, and other quantum chemical parameters of such molecules.[1][2][3][4] This guide outlines the standard computational workflow for such an investigation, presents expected quantitative data in a structured format, and details the underlying theoretical protocols.

Computational Workflow

The theoretical investigation of this compound's electronic structure typically follows a systematic computational workflow. This process begins with the optimization of the molecule's geometry and proceeds through the calculation of its fundamental electronic properties.

Expected Quantitative Data

The following tables summarize the types of quantitative data that would be generated from a comprehensive theoretical study of this compound. The values provided are illustrative and based on typical results for similar naphthalene derivatives.[2][3]

Table 1: Calculated Electronic Properties

| Parameter | Symbol | Expected Value | Unit |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | eV |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.5 | eV |

| Dipole Moment | µ | 1.0 to 2.5 | Debye |

| Ionization Potential | IP | 5.5 to 6.5 | eV |

| Electron Affinity | EA | 1.0 to 2.0 | eV |

Table 2: Global Reactivity Descriptors

| Parameter | Formula | Expected Value | Unit |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.25 to 4.25 | eV |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 1.75 to 2.75 | eV |

| Chemical Softness | S = 1/(2η) | 0.18 to 0.29 | eV-1 |

| Electrophilicity Index | ω = χ2/(2η) | 1.9 to 3.0 | eV |

Table 3: Natural Bond Orbital (NBO) Analysis - Selected Atomic Charges

| Atom | Expected Mulliken Charge |

| S | -0.1 to +0.1 |

| C (attached to S) | +0.1 to +0.3 |

| C (methyl group) | -0.4 to -0.6 |

| Naphthalene Ring C (average) | -0.1 to +0.1 |

| Naphthalene Ring H (average) | +0.1 to +0.2 |

Detailed Computational Protocols

The following protocols describe the standard theoretical methods for investigating the electronic structure of this compound. These are based on methodologies widely applied to related aromatic systems.[4][8][9]

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Theoretical Method: Density Functional Theory (DFT) is commonly employed. The B3LYP hybrid functional is a popular choice for its balance of accuracy and computational cost.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally sufficient for providing a good description of the electronic structure, including polarization and diffuse functions.[4][9]

-

Procedure:

-

Construct an initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation without any symmetry constraints.

-

The convergence criteria should be set to tight to ensure a true energy minimum is found.

-

Frequency Calculation

A frequency calculation is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface.

-

Methodology: The calculation is performed at the same level of theory and basis set as the geometry optimization.

-

Verification: The absence of any imaginary frequencies in the output confirms that the optimized structure is a stable minimum. The results also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated.

-

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.[2]

-

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the charge distribution within the molecule by calculating the Mulliken atomic charges. It helps in understanding the electrostatic potential and identifying potential sites for electrophilic and nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity are calculated from the HOMO and LUMO energies to quantify the molecule's overall reactivity.

-

Time-Dependent DFT (TD-DFT): To simulate the UV-Visible absorption spectrum, a TD-DFT calculation is performed. This can help in understanding the electronic transitions and comparing them with experimental spectroscopic data.[2]

Conclusion

This technical guide has outlined the standard theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory and associated computational techniques, researchers can gain deep insights into the molecular orbitals, charge distribution, and reactivity of this molecule. The provided workflow, expected data tables, and detailed protocols serve as a valuable resource for initiating and conducting such theoretical studies, which are instrumental in the rational design of new materials and therapeutic agents.

References

- 1. Unraveling the electronic structures of low-valent naphthalene and anthracene iron complexes: X-ray, spectroscopic, and density functional theory studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jaoc.samipubco.com [jaoc.samipubco.com]

- 4. Spectroscopic (FTIR and FT Raman) analysis and vibrational study on 2,3-dimethyl naphthalene using ab-initio HF and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Tutorial: Display of Orbitals and Molecular Surfaces [people.chem.ucsb.edu]

- 9. epstem.net [epstem.net]

The Medicinal Chemistry of Naphthalene Scaffolds: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, renowned for its versatility and presence in a wide array of therapeutic agents. Its rigid, lipophilic nature provides an excellent foundation for the design of molecules with specific biological activities. This technical guide offers a comprehensive exploration of the medicinal chemistry of naphthalene derivatives, covering their physicochemical properties, synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of naphthalene-based therapeutics.

Physicochemical Properties and Synthesis of Naphthalene Scaffolds

The naphthalene ring system's inherent aromaticity and planarity contribute to its favorable interactions with biological targets. Its physicochemical properties can be readily modulated through substitution, influencing pharmacokinetic and pharmacodynamic profiles.

Core Structure and Physicochemical Properties

Naphthalene is a white, crystalline solid with the chemical formula C₁₀H₈.[1] Its structure consists of two fused benzene rings. This fusion of rings results in a planar molecule with a delocalized π-electron system, contributing to its chemical stability and reactivity.

| Property | Value |

| Molecular Formula | C₁₀H₈ |

| Molar Mass | 128.17 g/mol |

| Melting Point | 80.2 °C[1] |

| Boiling Point | 217.9 °C[1] |

| Density | 1.162 g/cm³ |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, and benzene. |

General Synthesis of Naphthalene Derivatives

The synthesis of naphthalene derivatives can be achieved through various methods, often tailored to introduce specific functional groups at desired positions on the naphthalene core. Common synthetic strategies include electrophilic substitution, metal-catalyzed cross-coupling reactions, and cycloaddition reactions.[2][3]

Therapeutic Applications and Mechanisms of Action

Naphthalene-based compounds have demonstrated a broad spectrum of biological activities, leading to their development as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS)-active agents.[4][5]